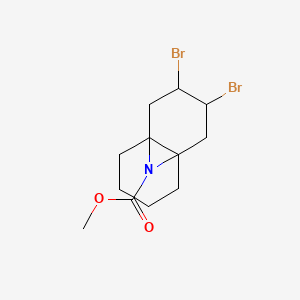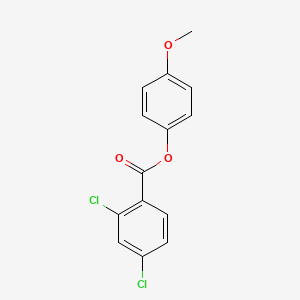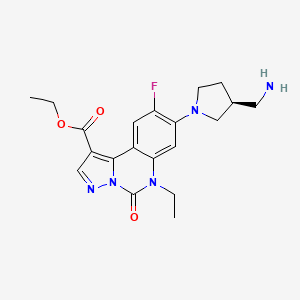
Uiaa-II-232
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic route for UIAA-II-232 involves the preparation of ethyl 5,6-dihydropyrazolo[1,5-c]quinazoline-1-carboxylate . The reaction conditions and industrial production methods are not explicitly detailed in the available literature, but it is known that the compound is synthesized for research purposes and is available in various quantities .
Chemical Reactions Analysis
UIAA-II-232 primarily undergoes catalytic inhibition reactions with DNA gyrase . The compound does not have extensive documentation on other types of chemical reactions such as oxidation, reduction, or substitution. The major product formed from its primary reaction is the inhibited form of DNA gyrase, which prevents bacterial DNA replication .
Scientific Research Applications
UIAA-II-232 is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine . Its primary application is as a DNA gyrase inhibitor, making it valuable in studies related to bacterial DNA replication and cell cycle regulation . The compound is also used in drug development research to explore new antibacterial agents .
Mechanism of Action
UIAA-II-232 exerts its effects by inhibiting the catalytic activity of DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils into DNA, which is essential for DNA replication and transcription in bacteria . By inhibiting this enzyme, this compound prevents the replication of bacterial DNA, thereby exerting its antibacterial effects .
Comparison with Similar Compounds
UIAA-II-232 is similar to other DNA gyrase inhibitors such as quinolones and fluoroquinolones . it is unique in its specific structure and potency, with an IC50 value of 3.5 µM . Other similar compounds include ciprofloxacin and levofloxacin, which also target DNA gyrase but have different chemical structures and potencies .
Properties
Molecular Formula |
C20H24FN5O3 |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
ethyl 8-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]-6-ethyl-9-fluoro-5-oxopyrazolo[1,5-c]quinazoline-1-carboxylate |
InChI |
InChI=1S/C20H24FN5O3/c1-3-25-16-8-17(24-6-5-12(9-22)11-24)15(21)7-13(16)18-14(19(27)29-4-2)10-23-26(18)20(25)28/h7-8,10,12H,3-6,9,11,22H2,1-2H3/t12-/m0/s1 |
InChI Key |
PDGGIMSISIISSX-LBPRGKRZSA-N |
Isomeric SMILES |
CCN1C2=CC(=C(C=C2C3=C(C=NN3C1=O)C(=O)OCC)F)N4CC[C@H](C4)CN |
Canonical SMILES |
CCN1C2=CC(=C(C=C2C3=C(C=NN3C1=O)C(=O)OCC)F)N4CCC(C4)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[[20-[[1-(Dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B15073979.png)
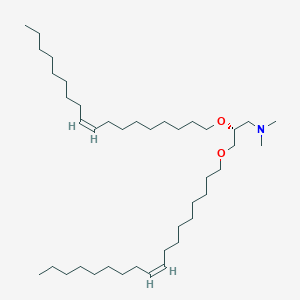
![N'-[(2S)-1-[[(2S)-1-[4-[[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanylmethyl]anilino]-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylheptanediamide](/img/structure/B15073996.png)
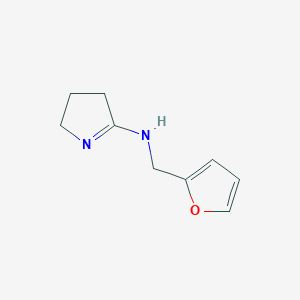
![(NZ)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine](/img/structure/B15074022.png)

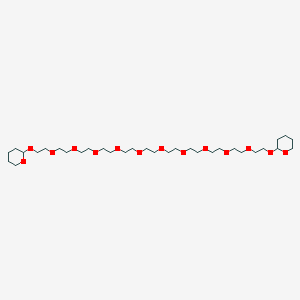
![[(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaen-17-yl]methanol](/img/structure/B15074034.png)
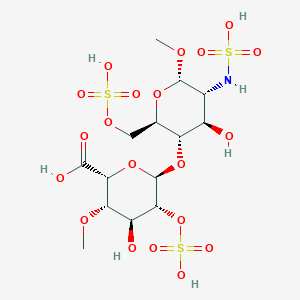
![(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]propanoic acid](/img/structure/B15074060.png)
